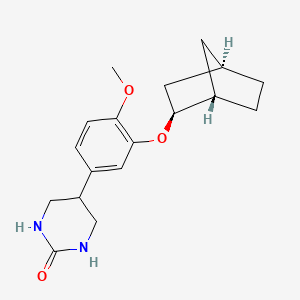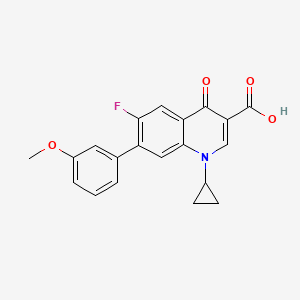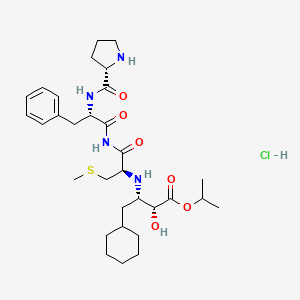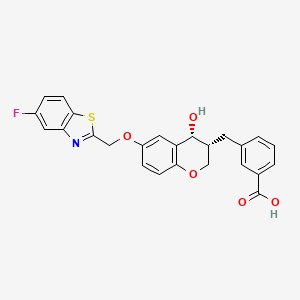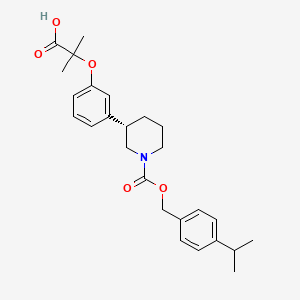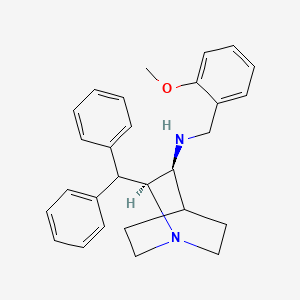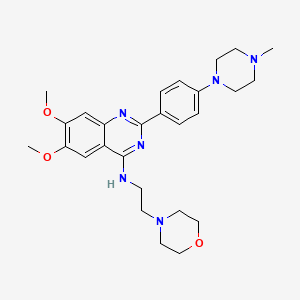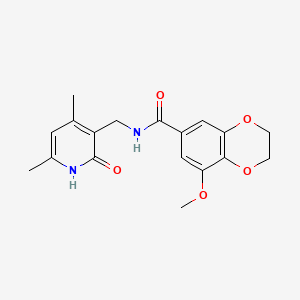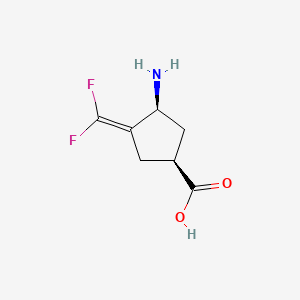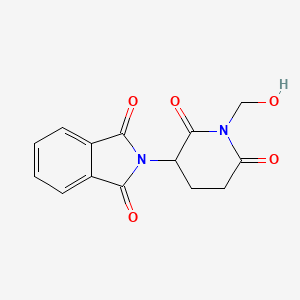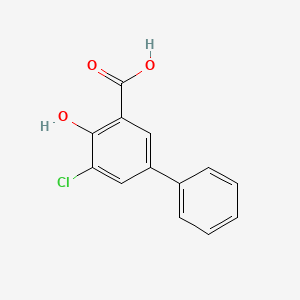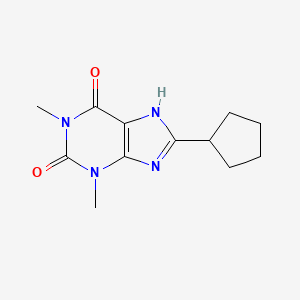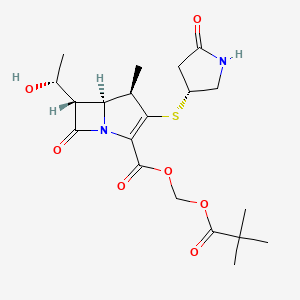
CS-834
Overview
Description
CS-834 is a novel oral carbapenem antibiotic. This compound is an ester-type prodrug of the active metabolite R-95867. It exhibits a broad spectrum of antibacterial activity, covering both gram-positive and gram-negative aerobes and anaerobes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS-834 involves a short-step process using phosphorus ylide from the intramolecular Wittig-type reaction for cyclization to the bicyclic carbapenem system . The key steps include:
Mesylation: The mesylation of 4 (S)-hydroxypyrrolidin-2-one with mesyl chloride and triethylamine in pyridine to give the corresponding ester.
Thioacetylation: Treatment with potassium thioacetate in refluxing acetonitrile to yield 4 ®-(acetylsulfanyl)pyrrolidin-2-one.
Hydrolysis: Hydrolysis with sodium methoxide in methanol followed by acidification with aqueous hydrochloric acid to afford 4 ®-sulfanylpyrrolidin-2-one.
Condensation: Condensation with (1R,5S,6S)-2-(diphenoxyphosphoryloxy)-6-[1 ®-hydroxyethyl]-1-methyl-1-carba-2-penem-3-carboxylic acid p-nitrobenzyl ester by means of ethyldiisopropylamine in acetonitrile.
Hydrogenolysis: Hydrogenolysis with hydrogen over palladium on carbon in tetrahydrofuran/aqueous phosphate buffer to yield the sodium salt.
Esterification: Esterification with pivaloyloxymethyl iodide in dimethylacetamide.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The process involves stringent quality control measures to maintain the efficacy of the antibiotic .
Chemical Reactions Analysis
Types of Reactions
CS-834 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like mesyl chloride, potassium thioacetate, and pivaloyloxymethyl iodide are frequently used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
CS-834 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbapenem antibiotics and their synthesis.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antibiotics and in the study of drug resistance mechanisms.
Mechanism of Action
CS-834 exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite R-95867 binds to penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. This binding disrupts the cell wall synthesis, leading to bacterial cell death . The compound is stable to hydrolysis by most beta-lactamases, except for metallo-beta-lactamases .
Comparison with Similar Compounds
Similar Compounds
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Meropenem: Known for its effectiveness against gram-negative bacteria.
Ertapenem: Used for its long half-life and once-daily dosing.
Uniqueness of CS-834
This compound is unique due to its oral bioavailability and its broad spectrum of activity against both gram-positive and gram-negative bacteria. Its stability to hydrolysis by most beta-lactamases makes it a valuable antibiotic for treating resistant bacterial infections .
Properties
CAS No. |
157542-49-9 |
|---|---|
Molecular Formula |
C20H28N2O7S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1 |
InChI Key |
ZNOVVAJWYUBFMI-JIFFNSBPSA-N |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CS 834 CS-834 pivaloyloxymethyl 6-(1-hydroxyethyl)-1-methyl-2-(5-oxopyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


